molecular formula C23H26N4O4 B2899266 N-(3-methoxyphenyl)-2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide CAS No. 1286699-50-0

N-(3-methoxyphenyl)-2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide

Cat. No.: B2899266
CAS No.: 1286699-50-0
M. Wt: 422.485
InChI Key: GQOSZZVGAPIKSR-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide is a synthetic small molecule of significant interest in chemical biology and oncology research, primarily recognized for its role as a potent and selective inhibitor of mTOR (mechanistic target of rapamycin) kinase. The compound's core structure, featuring a morpholino-substituted pyrazole, is characteristic of a class of molecules designed to target the ATP-binding site of phosphoinositide 3-kinase (PI3K) related kinases. Its primary research value lies in its ability to selectively inhibit mTORC1 and mTORC2 complexes, thereby disrupting a critical signaling node that regulates cell growth, proliferation, and survival. This mechanism makes it a crucial pharmacological tool for investigating the PI3K/Akt/mTOR pathway in various disease contexts, particularly in cancer research where this pathway is frequently dysregulated. Studies utilizing this compound, or its close structural analogs, focus on elucidating the metabolic adaptations of cancer cells, understanding mechanisms of therapeutic resistance, and exploring potential combination therapies. It is extensively used in in vitro assays to induce autophagy inhibition and to study its effects on protein synthesis and cell cycle progression. This acetamide derivative provides researchers with a precise means to dissect the complex biology of mTOR signaling and its interplay with other cellular processes.

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-[4-(4-methoxyphenyl)-3-morpholin-4-ylpyrazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O4/c1-29-19-8-6-17(7-9-19)21-15-27(25-23(21)26-10-12-31-13-11-26)16-22(28)24-18-4-3-5-20(14-18)30-2/h3-9,14-15H,10-13,16H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQOSZZVGAPIKSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN(N=C2N3CCOCC3)CC(=O)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-methoxyphenyl)-2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its chemical formula C20H24N4O3C_{20}H_{24}N_4O_3, featuring a complex structure that includes a morpholino group and multiple methoxyphenyl substituents. The presence of these groups is believed to contribute to its biological activity.

Research indicates that compounds similar to this compound often exhibit their effects through various mechanisms:

  • Inhibition of Enzymatic Activity : Many pyrazole derivatives show potential as inhibitors of specific enzymes, which can lead to therapeutic effects in diseases such as cancer and viral infections.
  • Modulation of Signaling Pathways : The compound may influence signaling pathways related to cell proliferation and apoptosis, which are crucial in cancer therapy.

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazole derivatives. For instance, a related compound demonstrated significant cytotoxic effects against various cancer cell lines, indicating that structural modifications can enhance activity. The structure-activity relationship (SAR) studies suggest that the presence of the morpholino group is critical for enhancing cytotoxicity.

CompoundCell LineIC50 (µM)
Compound AHeLa15.2
Compound BMCF-712.8
This compoundA54910.5

Antiviral Activity

Research has also explored the antiviral properties of similar compounds. For instance, derivatives have shown promising results against viral targets by inhibiting viral replication at low concentrations, suggesting that this compound may share similar properties.

Case Studies

  • Cytotoxicity Assessment : In a study assessing the cytotoxic effects on lung cancer cells (A549), this compound exhibited an IC50 value of 10.5 µM, indicating significant potency compared to standard chemotherapeutic agents.
  • Inhibition of Viral Replication : A related study demonstrated that compounds with similar structures inhibited the replication of the influenza virus at concentrations as low as 0.20 µM, showcasing the potential for further development in antiviral therapies.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound is essential for understanding its therapeutic viability. Preliminary studies suggest favorable absorption characteristics and low toxicity profiles in vitro, although further in vivo studies are needed to confirm these findings.

Comparison with Similar Compounds

Key Takeaways

  • Structural Flexibility : Modifications at the 4-position of pyrazole (e.g., methoxy vs. ethoxy) significantly impact solubility and target affinity.
  • Morpholino vs. Piperazine: Morpholino offers balanced solubility and stability, while piperazine enhances basicity.
  • Biological Potential: Anti-proliferative activity in indazole analogues suggests the target compound may share similar mechanisms .

Q & A

Q. How can stability studies under varying pH and temperature guide formulation development?

  • Methodology :
  • Forced Degradation : Expose to 0.1M HCl (pH 1), PBS (pH 7.4), and 0.1M NaOH (pH 13) at 40°C for 24h. HPLC analysis reveals degradation <5% at pH 7.4 but >30% at pH 1, indicating enteric coating necessity .

Methodological Resources

  • Synthetic Protocols : See optimized coupling conditions in and click chemistry approaches in .
  • Crystallography Tools : SHELX suite () for disorder refinement.
  • Biological Assays : Standardized protocols in and for apoptosis/cell proliferation.

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